Product packaging for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 896722-53-5)

6-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1589788
CAS No.: 896722-53-5
M. Wt: 148.16 g/mol
InChI Key: LNEHZEFKSUBWTA-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1589788 6-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-2-6-4-5-9-8(6)10-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHZEFKSUBWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469459
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896722-53-5
Record name 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-7-azaindole
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The Significance of Polycyclic Nitrogen Heterocycles in Medicinal Chemistry

Polycyclic nitrogen heterocycles are organic compounds containing multiple rings, at least one of which includes a nitrogen atom. These structures are of paramount importance in medicinal chemistry for several reasons. ijsrtjournal.commdpi.com They form the core of numerous biologically active molecules, including a vast array of natural products and synthetic drugs. mdpi.comopenmedicinalchemistryjournal.com The presence of nitrogen atoms in these rings allows for a variety of interactions with biological targets, such as hydrogen bonding, which can significantly influence a drug's binding affinity and selectivity. mdpi.comnih.gov

The structural diversity and complexity of polycyclic nitrogen heterocycles enable the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com Many FDA-approved drugs contain a nitrogen-based heterocyclic core, highlighting their proven therapeutic value. mdpi.comnih.gov These scaffolds are found in drugs targeting a wide range of diseases, including cancer, infections, and neurological disorders. mdpi.comnih.gov

Synthetic Methodologies for 6 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Established Synthetic Pathways to the 1H-Pyrrolo[2,3-b]pyridine System

The construction of the 7-azaindole (B17877) framework can be achieved through various synthetic strategies, many of which are adaptations of classical indole (B1671886) syntheses. These methods provide access to a wide range of substituted 1H-pyrrolo[2,3-b]pyridines.

Modified Madelung Indole Synthesis Approaches

The Madelung synthesis, a thermal cyclization of N-acyl-o-toluidines using a strong base, has been adapted for the preparation of azaindoles. wikipedia.orgtugraz.at This approach involves the intramolecular cyclization of N-acyl-2-aminopicolines. While effective, the reaction often requires high temperatures and strong bases. wikipedia.org A notable modification by Lorenz and co-workers utilized sodium anilide as the base, enabling the synthesis of 7-azaindole from the corresponding amidine precursor at around 200°C with good yields. tugraz.at

Modified Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a widely recognized method for indole formation, and its application has been extended to the synthesis of azaindoles. researchgate.netacs.org This method typically involves the reaction of a pyridine-based hydrazine (B178648) with a ketone or aldehyde in an acidic medium, such as polyphosphoric acid, at elevated temperatures. researchgate.net Despite the electron-deficient nature of the pyridine (B92270) ring, which can hinder the key uni-rostock.deuni-rostock.de-sigmatropic rearrangement, this method has been successfully employed for the preparation of various 2,3-disubstituted 7-azaindoles. tugraz.atresearchgate.net

Cyclocondensation Reactions for Pyrrolo[2,3-b]pyridine Formation

Cyclocondensation reactions offer a direct route to the pyridine ring of the 7-azaindole system. These reactions often involve the condensation of a suitably substituted pyrrole (B145914) with a three-carbon component to form the fused pyridine ring. juniperpublishers.comresearchgate.net For instance, 2-amino-3-cyanopyrroles can undergo condensation with β-dicarbonyl compounds, followed by a reductive cyclization to yield substituted 7-azaindoles. uni-rostock.de Another approach involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with 2-arylidenemalononitriles in the presence of a base like piperidine (B6355638) to afford highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridines. juniperpublishers.comresearchgate.net

Pyridine Precursor-Based Annulation Strategies

Building the pyrrole ring onto a pre-existing pyridine core is a common and versatile strategy. One such method involves starting with a substituted 2-aminopyridine (B139424). For example, 2-amino-3-iodopyridine (B10696) can be elaborated into 2-substituted 7-azaindole derivatives in a two-step process. organic-chemistry.org Another approach utilizes 2-fluoro-3-methylpyridine, which can react with arylaldehydes in a one-pot method to selectively synthesize 7-azaindoles. rsc.org This reaction's selectivity is interestingly dependent on the counterion of the base used, with KN(SiMe3)2 favoring the formation of 7-azaindoles. rsc.org

Palladium-Mediated Coupling Reactions for Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to the construction of the 7-azaindole scaffold is well-documented. nih.govorganic-chemistry.orgdongguk.edu These methods offer high efficiency and functional group tolerance.

A common strategy involves the Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. organic-chemistry.org For example, N-alkylated o-chloroarylamines can undergo a one-pot process involving a copper-free Sonogashira alkynylation and a base-mediated indolization to yield N-alkylazaindoles. organic-chemistry.org

The Suzuki-Miyaura coupling is another powerful tool. A protecting-group-free, two-step route to a variety of aza- and diazaindoles has been developed starting from chloroamino-N-heterocycles. This method features a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.org Chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has also been demonstrated as a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov

Specific Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine

While general methods for the synthesis of the 7-azaindole scaffold are numerous, specific routes to this compound are less commonly detailed in the provided search results. However, the established synthetic pathways can be adapted to incorporate a methoxy (B1213986) group at the 6-position of the final product.

One plausible approach would be to start with a pyridine precursor already bearing a methoxy group at the corresponding position. For instance, a 2-amino-5-methoxypyridine (B21397) derivative could serve as a starting material for a Fischer indole-type synthesis or a palladium-catalyzed annulation strategy.

A specific example of a related synthesis is the preparation of 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. This was achieved via a Suzuki-Miyaura cross-coupling reaction between 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and 4-methoxyphenylboronic acid. nih.gov Although this example introduces a methoxy group on a phenyl substituent at the 2-position, it demonstrates the feasibility of incorporating methoxy groups into the 7-azaindole scaffold using palladium-catalyzed methods.

Another relevant synthesis, although for a different isomer, is that of 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, which was synthesized in good yield. nih.gov This highlights that synthetic routes to methoxy-substituted pyrrolopyridines are well within reach.

The synthesis of 6-methoxypyrid-3-ylhydrazine has been mentioned as a starting material for the Fischer cyclization to produce 6-azaindoles, which suggests that appropriately substituted pyridines are accessible starting points. tugraz.at

Table of Synthetic Methodologies for 1H-Pyrrolo[2,3-b]pyridine

Methodology Key Features Typical Conditions Reference(s)
Modified Madelung Synthesis Intramolecular cyclization of N-acyl-2-aminopicolines.Strong base (e.g., sodium anilide), high temperature (~200°C). wikipedia.orgtugraz.at
Modified Fischer Synthesis Reaction of a pyridine-based hydrazine with a ketone/aldehyde.Acid catalyst (e.g., polyphosphoric acid), high temperature. tugraz.atresearchgate.netacs.org
Cyclocondensation Reactions Formation of the pyridine ring from a substituted pyrrole.Base catalysis (e.g., piperidine) for condensations. juniperpublishers.comuni-rostock.deresearchgate.net
Pyridine Precursor Annulation Building the pyrrole ring onto a pyridine core.Varies; can involve one-pot reactions with strong bases or multi-step sequences. rsc.orgorganic-chemistry.org
Palladium-Mediated Coupling Sonogashira or Suzuki-Miyaura coupling followed by cyclization.Palladium catalyst, base, appropriate coupling partners. nih.govorganic-chemistry.orgdongguk.edu

Regioselective Introduction of the Methoxy Group at C-6

Achieving regioselective functionalization at the C-6 position of the 7-azaindole nucleus is a critical step in the synthesis of this compound. One notable strategy involves the directed metalation-group dance on the 7-azaindole scaffold. nih.gov This method utilizes a carbamoyl (B1232498) group at the N7 position to direct metalation to the C6 position. Subsequent quenching with an appropriate electrophile introduces the desired substituent. A key feature of this process is the ability of the carbamoyl group to "dance" or migrate from N7 to N1, allowing for further functionalization at the C2 position. nih.gov

Another approach involves the construction of the pyrrolo[2,3-b]pyridine ring system from appropriately substituted pyridine precursors. For instance, starting with a pyridine derivative already bearing a methoxy group at the desired position can be a viable strategy.

Multistep Synthesis Strategies for the Core Structure

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core often involves the annulation of a pyrrole ring onto a pre-existing pyridine ring. researchgate.net Several classical indole syntheses, such as the Fischer and Madelung methods, have been adapted for the preparation of azaindoles. researchgate.netrsc.org

One common multistep approach begins with substituted 2-aminopyridines. researchgate.netorganic-chemistry.org For example, 2-amino-3-iodopyridine can undergo a Sonogashira coupling with various alkynes, followed by a cyclization step to form the 2-substituted 7-azaindole ring. organic-chemistry.org While various conditions for this cyclization have been explored, the use of potassium tert-butoxide with 18-crown-6 (B118740) in toluene (B28343) has proven to be highly efficient. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are instrumental in modern synthetic strategies for azaindoles. researchgate.net These methods allow for the formation of key carbon-carbon and carbon-nitrogen bonds necessary for constructing the bicyclic system. For instance, site-selective Sonogashira reactions on dibromopyridines followed by tandem C-N couplings and cyclizations can provide access to 6-azaindoles in good yields. organic-chemistry.org

Derivatization Strategies for this compound Analogs

Once the this compound core is synthesized, further functionalization is often desired to explore structure-activity relationships. The pyrrole moiety of the azaindole system is generally more susceptible to electrophilic attack than the pyridine ring. rsc.orgwikipedia.org

Electrophilic Aromatic Substitution on the Pyrrole Moiety (C-2, C-3)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying the pyrrole ring of this compound. wikipedia.org The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophiles, with substitution typically occurring at the C-3 position. rsc.org The methoxy group on the pyridine ring also influences the reactivity and regioselectivity of these reactions. scielo.org.mx

Halogenation of 1H-pyrrolo[2,3-b]pyridines, including the 6-methoxy derivative, predominantly occurs at the 3-position. rsc.org Various halogenating agents can be employed. For instance, bromination and iodination have been successfully carried out on the 7-azaindole scaffold. rsc.org The introduction of a halogen atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.

A modern approach to pyridine halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.org This method allows for highly regioselective halogenation under mild conditions. chemrxiv.org

Starting MaterialReagentProductReference
1H-Pyrrolo[2,3-b]pyridineBromine3-Bromo-1H-pyrrolo[2,3-b]pyridine rsc.org
1H-Pyrrolo[2,3-b]pyridineIodine3-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org
2-PhenylpyridineN-Chlorosuccinimide (via Zincke imine)2-Phenyl-3-chloropyridine chemrxiv.org

Formylation of the 7-azaindole ring system can be achieved using methods like the Vilsmeier-Haack reaction. This reaction typically introduces a formyl group at the C-3 position. For instance, an efficient method for the preparation of 3-formyl-6-azaindoles from (ortho-methyl)aminopyridine substrates has been described. chemrxiv.org The resulting 3-carbaldehyde is a valuable intermediate for further synthetic elaborations.

Starting MaterialReactionProductReference
3-Amino-4-methylpyridinesVilsmeier-Haack formylation3-Formyl-6-azaindoles chemrxiv.org

The introduction of a carboxylic acid or ester group can be accomplished through various methods. Direct carboxylation can be challenging, but lithiation followed by quenching with carbon dioxide is a potential route. Alternatively, the oxidation of a 3-formyl group can yield the corresponding 3-carboxylic acid. The synthesis of derivatives such as this compound-5-carboxylic acid has also been reported, indicating that functionalization at the C-5 position is also achievable. bldpharm.comachmem.com

Compound NamePosition of Carboxy/Carboxylate GroupReference
This compound-2-carboxylic acidC-2 lab-chemicals.com
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidC-3 bldpharm.com
This compound-5-carboxylic acidC-5 bldpharm.comachmem.com
Nitration (e.g., 5-nitro-)

The introduction of a nitro group onto the this compound scaffold, particularly at the C-5 position of the pyridine ring, is a key transformation for creating valuable intermediates. While a direct, one-step nitration of this compound is not extensively documented, synthetic strategies can be inferred from the nitration of related pyridine and azaindole systems.

A common method for the nitration of pyridines involves the use of nitric acid in the presence of a strong acid or anhydride (B1165640). For instance, the nitration of various pyridine derivatives with nitric acid in trifluoroacetic anhydride has been shown to produce the corresponding 3-nitropyridines. rsc.org This suggests that direct nitration of this compound would likely occur on the pyridine ring, which is activated by the methoxy group. Specifically, nitration of 2-chloro-6-methoxypyridine (B123196) using potassium nitrate (B79036) and concentrated sulfuric acid yields 2-chloro-6-methoxy-3-nitropyridine. guidechem.com

Another viable strategy involves constructing the pyrrole ring onto a pre-nitrated pyridine core. A patented process describes the nitration of 2-amino-6-methoxypyridine (B105723) with potassium nitrate and sulfuric acid to yield 2-amino-6-methoxy-3-nitropyridine. google.com This nitrated aminopyridine can then serve as a precursor for building the adjacent pyrrole ring to form the desired 5-nitro-7-azaindole derivative. A scalable, metal-free synthesis for 5-nitro-7-azaindole has been developed involving the cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine, demonstrating the feasibility of building the azaindole core from a nitrated pyridine. acs.org

The pyrrole ring itself is also susceptible to nitration. Direct nitration of various five-membered heterocycles, including pyrroles, can be achieved using nitric acid with trifluoroacetic anhydride, typically resulting in 2-nitro derivatives. mdpi.comresearchgate.net However, in the 7-azaindole system, electrophilic substitution generally favors the C-3 position of the pyrrole ring.

Mannich Reactions

The Mannich reaction is a powerful tool for the C-3 functionalization of the 7-azaindole core, introducing aminomethyl groups. The C-3 position of 1H-pyrrolo[2,3-b]pyridine is nucleophilic and readily undergoes electrophilic substitution. The synthesis of 7-azagramine, a key intermediate, is accomplished through a Mannich reaction on 7-azaindole. nih.gov

More complex applications include asymmetric Mannich reactions. For example, α-alkyl 7-azaindoline amides can react with N-Boc imines in the presence of a copper-based catalyst to produce β-amino acid derivatives with high stereoselectivity. google.com

Furthermore, a modified aza-Friedel-Crafts reaction, which is mechanistically related to the Mannich reaction, allows for the direct coupling of 7-azaindole with various cyclic imines. This solvent-free method has been used to synthesize new 3-substituted 7-azaindole derivatives by reacting 7-azaindole with compounds like 3,4-dihydroisoquinoline (B110456) and 3,4-dihydro-β-carboline. chemicalbook.comresearchgate.net

Substitution and Functionalization at the Pyridine Moiety (C-4, C-5, C-7)

Introduction of Aryl Substituents (e.g., 3-phenyl-)

Palladium-catalyzed cross-coupling reactions are the predominant methods for introducing aryl substituents onto the pyridine portion of the this compound scaffold. These reactions typically require a halo-substituted azaindole precursor.

The Suzuki-Miyaura cross-coupling is a widely used technique. For example, a chemoselective Suzuki-Miyaura coupling has been successfully performed on a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov In this case, phenylboronic acid reacts selectively at the more reactive C-2 iodo position in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a base such as potassium carbonate. nih.gov This strategy can be extended to other positions on the pyridine ring, provided the corresponding halogenated starting materials are available. The synthesis of C-5 and C-6 substituted pyrrolopyrimidine analogs, a related scaffold, has been achieved through Suzuki-Miyaura coupling of the corresponding chloro-derivatives with various arylboronic acids. mdpi.com

Following the introduction of an aryl group, further functionalization can be achieved. For instance, after a Suzuki coupling at C-2, a subsequent Buchwald-Hartwig amination can be carried out at the C-4 position to introduce an amine substituent. nih.gov

Fluorination (e.g., 5-fluoro-)

The synthesis of fluorinated this compound derivatives is typically accomplished by constructing the bicyclic system from a pre-fluorinated pyridine precursor rather than by direct fluorination of the azaindole core.

A key starting material for this approach is a fluorinated aminopyridine. For example, 2-amino-5-fluoropyridine (B1271945) can be synthesized from 2-aminopyridine through a sequence involving nitration, acetylation, nitro group reduction, diazotization, and a Schiemann reaction. researchgate.net Another route to a fluorinated aminopyridine is the reaction of 2,6-difluoropyridine (B73466) with ammonium (B1175870) hydroxide (B78521) to yield 2-amino-6-fluoropyridine. chemicalbook.com

Once the appropriately substituted fluorinated pyridine is obtained, the pyrrole ring can be annulated. A crucial precursor, 2-Chloro-5-fluoro-6-methoxypyridin-3-amine, is commercially available and represents an ideal starting point for building the pyrrole ring to yield a 5-fluoro-6-methoxy-7-azaindole derivative. bldpharm.com The synthesis of the related 6-bromo-2-methoxy-3-aminopyridine has been achieved via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, a strategy that could be adapted for fluorinated analogs. nih.gov

N-Substitution of the Pyrrole Nitrogen (N-1)

Alkylation and Acylation (e.g., N-substituted ethylpropionamide)

The pyrrole nitrogen (N-1) of the this compound system is readily functionalized through alkylation and acylation reactions.

N-alkylation is commonly achieved by first deprotonating the pyrrole NH with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide electrophile. This method has been used to synthesize 2-propyl-1-[(2'-t-butoxycarbonyl)-[1,1']-biphenyl-4-yl)methyl]-1H-pyrrolo[2,3-b]pyridine. acs.org

N-acylation provides a route to introduce amide functionalities. A series of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives have been synthesized as potent melatonin (B1676174) agonists, directly demonstrating the feasibility of introducing N-substituted ethylpropionamide and related structures. bldpharm.com General methods for N-acylation of pyrroles include reaction with acyl chlorides, such as benzoyl chloride, often in an ionic liquid, or by using N-acylbenzotriazoles as efficient acylating agents. rsc.org The behavior of the parent 7-azaindole scaffold towards acylating agents has been studied, leading to the preparation of compounds like 3-acetyl-7-azaindole, although this represents C-acylation. guidechem.com

Synthesis of Highly Functionalized Derivatives (e.g., 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine)

The synthesis of highly functionalized this compound derivatives, such as those bearing fluorinated substituents, requires multi-step sequences that allow for the precise introduction of various chemical groups onto the 7-azaindole core. The construction of a molecule like 2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves the strategic assembly of a substituted pyridine precursor followed by the formation of the fused pyrrole ring.

While a direct, single-publication synthesis for this specific derivative is not detailed, its synthesis can be understood by examining established methods for related fluorinated and substituted 7-azaindoles. The general approach often begins with a suitably substituted pyridine ring. The introduction of fluorine and methoxy groups is a critical early step, followed by the annulation of the pyrrole ring and subsequent functionalization at the C2-position.

Key transformations in such a synthesis would likely include:

Nitration and Halogenation of a Pyridine Precursor: To install the necessary functional handles for building the fused ring system.

Nucleophilic Aromatic Substitution: To introduce the methoxy and fluoro substituents onto the pyridine ring.

Pyrrole Ring Formation: Classical methods like the Fischer, Bartoli, or Larock indole syntheses, or more modern variations, are often adapted for azaindole synthesis. acs.orgacs.org For instance, the Larock annulation involves the palladium-catalyzed reaction of an o-haloaniline derivative with an alkyne.

C2-Functionalization: Introduction of the difluoromethyl group at the 2-position of the pyrrolo[2,3-b]pyridine core is a challenging step. It can sometimes be achieved through cyclocondensation reactions using a building block that already contains the difluoromethyl moiety. researchgate.net

The following table outlines a representative, multi-step synthetic approach based on common organic chemistry transformations for building complex heterocyclic systems.

Table 1: Representative Synthetic Steps for a Highly Functionalized 7-Azaindole

StepTransformationStarting MaterialKey Reagents & ConditionsProduct
1NitrationSubstituted PyridineFuming Nitric Acid, Sulfuric AcidNitropyridine derivative
2Halogenation/FluorinationNitropyridine derivativeHalogenating agent (e.g., POCl₃), Fluorinating agent (e.g., KF)Fluoro- and chloro-substituted nitropyridine
3MethoxylationFunctionalized NitropyridineSodium methoxide, MethanolMethoxy-substituted nitropyridine
4Reduction of Nitro GroupMethoxy-substituted NitropyridineH₂, Pd/C or other reducing agentsAminopyridine derivative
5Pyrrole Ring AnnulationAminopyridine derivativee.g., Sonogashira coupling with a protected alkyne followed by cyclization organic-chemistry.org6-Methoxy-5-fluoro-1H-pyrrolo[2,3-b]pyridine
6C2-Difluoromethylation6-Methoxy-5-fluoro-1H-pyrrolo[2,3-b]pyridineDifluoromethylating agent (e.g., TMSCF₂H) and appropriate catalyst2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Green Chemistry Approaches in this compound Synthesis

The synthesis of azaindole scaffolds, including this compound, has traditionally relied on methods that can be resource-intensive. Classical approaches like the Fischer, Bartoli, and Larock indole syntheses often require harsh conditions, such as high temperatures, and may use costly transition metal catalysts. acs.orgacs.org These factors, along with potential for low atom economy and the use of hazardous reagents, have spurred the development of greener and more sustainable synthetic routes.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to several key areas of improvement:

Milder Reaction Conditions: Developing syntheses that proceed at lower temperatures and pressures, reducing energy consumption.

Catalysis: Employing more efficient and recyclable catalysts, and reducing reliance on expensive and toxic heavy metals like palladium where possible.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Avoiding Protecting Groups: Simplifying synthetic sequences by eliminating the need for protecting and deprotecting functional groups, which adds steps and generates waste. google.com

The following table compares traditional methods with greener alternatives for the synthesis of the azaindole core.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Azaindoles

FeatureTraditional Methods (e.g., Fischer, Larock)Greener Alternatives
Conditions Often require high temperatures and harsh reagents (e.g., strong acids). acs.orgacs.orgMilder reaction conditions, lower temperatures. acs.orgacs.org
Catalysts May rely on costly and/or toxic transition metals. acs.orgacs.orgUse of more efficient catalysts or catalyst-free methods where possible.
Scalability Can be difficult to scale up efficiently.Methods designed for scalability with consistent efficiency. acs.orgacs.org
Synthetic Strategy Often involve multiple steps including protection/deprotection. organic-chemistry.orgStreamlined processes, sometimes avoiding protecting groups. organic-chemistry.org
Example Classical Larock indole synthesis. acs.orgacs.orgRing-annulation with O-vinylhydroxylamines; Pd-catalyzed coupling/cyclization with 18-crown-6. acs.orgacs.orgorganic-chemistry.org

These advancements in synthetic methodology not only facilitate the production of valuable compounds like this compound but also do so in a more environmentally responsible and efficient manner.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives

Role of the 6-Methoxy Group in Biological Activity and Target Binding

The 6-methoxy group on the 1H-pyrrolo[2,3-b]pyridine nucleus is a crucial pharmacophore, particularly for melatonin (B1676174) receptor agonists. nih.gov This feature is analogous to the essential 5-methoxy group found in melatonin itself. In the development of melatonin analogues, shifting the methoxy (B1213986) group from the C-5 position of an indole (B1671886) ring to the C-6 position, while also moving the N-acyl ethylamine (B1201723) side chain, was found to maintain high affinity and full agonist activity at melatonin receptors. nih.gov This indicates that the 6-methoxy group on the azaindole scaffold effectively mimics the native hormone's methoxy group, participating in key binding interactions within the receptor pocket that are essential for eliciting a biological response.

Effects of Substituents on the Pyrrole (B145914) Ring (C-2, C-3) on Pharmacological Profiles

Modifications to the pyrrole portion of the 6-Methoxy-1H-pyrrolo[2,3-b]pyridine core have a significant impact on the pharmacological activity of the resulting derivatives. Studies focused on melatonin receptor agonists have shown that these positions are sensitive to substitution, influencing both binding affinity and functional activity.

Specifically, the introduction of a cyclohexyl ring fused across the C-2 and C-3 positions of the pyrrole ring resulted in compounds that were identified as important agonists for both MT₁ and MT₂ melatonin receptors. nih.gov In contrast, the introduction of basic functional groups, such as amines, at the C-3 position was found to be detrimental to melatoninergic receptor affinities. nih.gov This suggests that while bulky, lipophilic substitution at the C-2 and C-3 positions can be favorable, the presence of basic or highly polar groups in this region disrupts the necessary interactions for effective receptor binding.

Table 1: Effect of Pyrrole Ring Substituents on Melatonin Receptor Activity
Compound SeriesSubstitution PatternEffect on Biological Activity
Cyclohexyl-fused (e.g., 12)Cyclohexyl ring connected at C-2 and C-3Identified as an important MT₁ and MT₂ receptor agonist. nih.gov
C-3 AminesBasic amine groups at C-3Detrimental to melatonin receptor affinity. nih.gov

Influence of Substituents on the Pyridine (B92270) Ring (C-4, C-5, C-7) on Efficacy and Selectivity

In the reviewed research literature focusing on this compound derivatives as melatonin agonists, the SAR studies primarily explored modifications at the N-1, C-2, and C-3 positions. The 6-methoxy group was maintained as a key pharmacophore, and there was no systematic investigation into the effects of altering or adding substituents at other positions on the pyridine ring, namely C-4, C-5, and C-7. Therefore, detailed SAR data for these positions on this specific scaffold is not available in the cited literature.

Impact of N-1 Substituents on Compound Potency and Selectivity

The substituent at the N-1 position of the pyrrole ring is a critical determinant of potency and selectivity for this compound derivatives. In the context of melatonin agonists, this position serves as the attachment point for a side chain designed to mimic the N-acyl ethylamine chain of melatonin.

A series of derivatives bearing a 1-(2-alkanamidoethyl) side chain at the N-1 position were synthesized to systematically probe the SAR at this site. nih.gov The nature of the alkanamido group was varied to optimize receptor affinity and agonist activity. These modifications are central to achieving high-affinity binding, as this side chain extends into a key pocket of the melatonin receptors. The research highlighted that variations in the length and bulk of the acyl group could fine-tune the interaction with MT₁ and MT₂ receptors, leading to the identification of potent agonists. nih.gov

Table 2: Influence of N-1 Substituents on Melatonin Receptor Activity
Compound SeriesN-1 SubstituentEffect on Biological Activity
Alkanamidoethyl Derivatives (e.g., 7a-c)N-acyl ethylamine side chainActed as important agonists at MT₁ and MT₂ receptors, confirming the importance of this pharmacophoric element. nih.gov

Stereochemical Aspects and Chiral Recognition in Biological Systems

The primary studies on the structure-activity relationships of this compound derivatives as melatonin agonists did not specifically investigate stereochemical aspects. nih.gov The explored modifications, such as the introduction of a fused cyclohexyl ring or variations of the N-1 side chain, did not focus on the creation or separation of stereoisomers. Consequently, information regarding chiral recognition and the differential effects of various stereoisomers on biological systems for this class of compounds is not detailed in the reviewed literature.

Pharmacological and Biological Activity Profiling of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine have demonstrated significant potential as antineoplastic and anticancer agents through their targeted inhibition of key signaling pathways and their profound effects on malignant cell lines.

Kinase Inhibition Profiles

The anticancer activity of these compounds is largely attributed to their ability to inhibit specific protein kinases that are crucial for tumor growth and survival.

The aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. nih.gov The 1H-pyrrolo[2,3-b]pyridine core has been identified as a novel and efficient scaffold for the development of FGFR inhibitors. nih.gov The methoxyphenyl group, a key feature of some of these derivatives, occupies a hydrophobic pocket in the ATP binding site of the FGFR kinase domain. nih.gov The methoxy (B1213986) group itself can form a crucial hydrogen bond, further enhancing the inhibitory activity. nih.gov

Structure-activity relationship studies have led to the development of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, compound 4h emerged from a series of derivatives with potent inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.orguq.edu.au This compound demonstrated a significant improvement in potency compared to the initial lead compound. nih.gov The optimization of these derivatives highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing effective FGFR-targeted cancer therapies. nih.govrsc.orguq.edu.au

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

While specific data on the direct inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) by this compound derivatives is not extensively detailed in the provided context, the broader class of pyrrolo[2,3-b]pyridine derivatives has been explored for its kinase inhibitory potential against various targets. The structural similarities and the established kinase-binding properties of this scaffold suggest that derivatives could be designed to target MELK, a kinase implicated in cancer stem cell survival and tumorigenesis. Further research in this area would be necessary to establish a definitive link and inhibitory profile.

Serum and glucocorticoid-regulated kinase 1 (SGK1) is another kinase implicated in cancer cell survival and proliferation. nih.gov While the provided search results primarily focus on pyrazolo[3,4-b]pyrazine inhibitors of SGK1, the exploration of diverse heterocyclic scaffolds for SGK1 inhibition is an active area of research. nih.gov One SGK1 inhibitor identified has IC50 values of 4.8 nM and 2.8 nM for SGK1 and SGK2 respectively. caymanchem.com The structural features of this compound could potentially be adapted to target the ATP-binding pocket of SGK1, although specific examples are not highlighted in the current search results.

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other critical cancer-related kinases. Notably, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been developed as potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase. nih.govacs.org MPS1 is a key component of the spindle assembly checkpoint and is overexpressed in many human cancers. nih.govacs.org

For example, compound 65 (CCT251455) , a 1H-pyrrolo[3,2-c]pyridine derivative, is a potent MPS1 inhibitor. nih.gov While not a this compound, this demonstrates the potential of the broader pyrrolopyridine family to target MPS1. The development of such inhibitors showcases the adaptability of this core structure for targeting different kinase families. nih.govacs.org Additionally, the pyrido[3,4-d]pyrimidine (B3350098) core has also been utilized to develop MPS1 inhibitors. acs.org

Cellular Antiproliferative Effects in Malignant Cell Lines

The kinase inhibitory activity of this compound derivatives translates into significant antiproliferative effects in various cancer cell lines.

For instance, the potent FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 mouse breast cancer cells. nih.govrsc.orguq.edu.au It also demonstrated the ability to induce apoptosis and inhibit the migration and invasion of these cells, highlighting its potential to impact multiple facets of cancer progression. nih.govrsc.orguq.edu.au

The broader class of 1H-pyrrolo[2,3-b]pyridine analogues has shown inhibitory activity against different cancer cell lines, indicating the wide-ranging applicability of this scaffold. nih.gov Similarly, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated high potency against various melanoma cell lines. nih.gov For example, bisamide derivatives 9a-c and 9f exhibited two-digit nanomolar IC50 values against several melanoma cell lines. nih.gov

The antiproliferative effects of these compounds are often evaluated across a panel of cancer cell lines to assess their spectrum of activity. The table below summarizes the antiproliferative activity of selected pyrrolopyridine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
9-methoxycanthin-6-one A2780 (Ovarian)4.04
SKOV-3 (Ovarian)5.80
MCF-7 (Breast)15.09
HT29 (Colorectal)3.79
A375 (Skin)5.71
HeLa (Cervical)4.30

Anti-inflammatory Activities

The pyrimidine (B1678525) scaffold, closely related to pyrrolopyridines, is found in several clinically approved anti-inflammatory drugs. nih.gov Derivatives of these heterocyclic systems often exert their anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the activity of COX enzymes. nih.gov Similarly, some pyridazinone derivatives have demonstrated anti-inflammatory activity comparable to the standard drug indomethacin, without causing gastric ulcerogenic effects. nih.gov While direct studies on the anti-inflammatory properties of this compound derivatives are less common, the activities of these related structures suggest a potential avenue for future research.

Analgesic and Sedative Properties

Derivatives of the pyrrolopyridine scaffold have been investigated for their effects on the central nervous system, including their potential as analgesics and sedatives.

Research into a class of flavonoids has identified 2'-methoxy-6-methylflavone as a compound with anxiolytic and sedative properties. researchgate.net In mouse models, this compound induced sedative effects at higher doses in the hole-board, actimeter, and barbiturate-induced sleep time tests. researchgate.net While not a direct derivative of this compound, this highlights the potential role of methoxy groups in mediating sedative effects.

In the realm of pain management, hybrid compounds based on a pyrrolidine-2,5-dione scaffold, which can be considered related to the pyrrolo-pyridine core, have demonstrated activity in the formalin model of persistent pain in mice. nih.gov The mechanism for this antinociceptive action is thought to involve influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

While direct studies on the sedative properties of this compound derivatives are not extensively documented in the available literature, the known analgesic activities of the broader azaindole class suggest potential for CNS-related effects.

Antiviral Activities (e.g., HIV-1 Attachment Inhibition)

The pyrrolopyridine core is a key feature in several antiviral agents. A notable example is the 6-azaindole (B1212597) derivative Fostemsavir, which functions as an HIV-1 attachment inhibitor. researchgate.net It targets the viral envelope glycoprotein (B1211001) gp120, preventing the initial interaction of the virus with host cells. researchgate.net

In a more directly relevant study, a series of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives were synthesized and evaluated for their anti-HIV-1 activity. These compounds, containing a methoxy group at the 6-position of a related heterocyclic system, were designed as potential prodrugs to enhance properties like lipophilicity and delivery to the central nervous system. Several of these derivatives displayed potent anti-HIV-1 activity. The activity was influenced by the stereochemistry at the C-5 and C-6 positions, with compounds having a (5S,6S)-configuration generally showing greater potency than their (5R,6R)-diastereomers. The most effective compounds in this series exhibited anti-HIV-1 activity comparable to the reference drugs zidovudine (B1683550) (AZT) and alovudine (B1666896) (FLT). uni.lu

Additionally, research on 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines has demonstrated potent activity against various rhinovirus serotypes, indicating the broad antiviral potential of substituted pyrido-fused heterocyclic systems. uni.lu

Compound NameVirusActivityReference
(5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidineHIV-1Comparable to AZT and FLT uni.lu
(5S,6S)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidineHIV-1Comparable to AZT and FLT uni.lu
(5S,6S)-5-iodo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidineHIV-1Comparable to AZT and FLT uni.lu
Fostemsavir (a 6-azaindole derivative)HIV-1Inhibits viral attachment by binding to gp120 researchgate.net

Other Reported Pharmacological Actions (e.g., Anticonvulsant, Anti-MDR, Antihypertensive, Antipyretic)

Derivatives of this compound and related structures have been explored for a variety of other pharmacological applications.

Anticonvulsant Activity: The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds. A study on N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, known as Epirimil, demonstrated significant anticonvulsant activity in preclinical models of both pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizures. rrpharmacology.ru Although this compound has a pyrimidine core, the presence of methoxy groups is a notable feature. Furthermore, novel hybrid anticonvulsants based on a pyrrolidine-2,5-dione scaffold have shown a broad spectrum of activity in MES, scPTZ, and 6-Hertz seizure models. nih.gov

Anti-MDR (Multidrug Resistance) Activity: Overcoming multidrug resistance is a critical challenge in cancer therapy. Research on derivatives of 1H-pyrrolo[3,2-c]pyridine, an isomer of the primary scaffold, has shown potential in targeting the colchicine (B1669291) binding site on tubulin. nih.gov This mechanism is of interest for its potential to circumvent common multidrug resistance pathways.

Antihypertensive Activity: The potential for pyrrolopyridine derivatives to influence blood pressure has been noted. Studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, a related class of compounds, have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats in a gradual and sustained manner. nih.gov

Antipyretic Activity: Specific research detailing the antipyretic (fever-reducing) properties of this compound derivatives is not extensively available in the reviewed scientific literature.

Mechanistic Investigations of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivative Action

Identification and Validation of Molecular Targets

The therapeutic potential of 6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to interact with specific biological macromolecules, thereby modulating their function. A significant body of research has been dedicated to identifying and validating these molecular targets, which are often key players in disease pathogenesis, particularly in oncology.

A primary class of targets for these derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. nih.gov Abnormal activation of FGFR signaling is a known driver in various cancers. nih.govrsc.org Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against multiple isoforms, including FGFR1, FGFR2, and FGFR3. nih.govrsc.org For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org

Another critical molecular target identified for this class of compounds is tubulin . Certain derivatives have been designed as inhibitors of the colchicine-binding site on tubulin. nih.gov Compound 10t , a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, showed potent antiproliferative effects against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM by inhibiting tubulin polymerization. nih.gov

Further research has expanded the list of molecular targets to include other kinases crucial for cell survival and proliferation. These include:

Ataxia-Telangiectasia Mutated (ATM) kinase , a central protein in the DNA damage response pathway. Compound 25a , a 1H-pyrrolo[2,3-b]pyridine derivative, was identified as a highly selective ATM inhibitor. nih.gov

Fms-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase often overexpressed in acute myeloid leukemia (AML). nih.gov Derivatives such as CM5 have shown significant inhibition of both wild-type FLT3 and its internal tandem duplication (ITD) mutant. nih.gov

V600E-mutated B-RAF , a serine/threonine-protein kinase that is frequently mutated in various cancers. nih.gov Compounds 34e and 35 from a series of pyrrolo[2,3-b]pyridine derivatives displayed potent inhibitory effects on V600E B-RAF with IC50 values of 0.085 µM and 0.080 µM, respectively. nih.gov

Janus kinase 3 (JAK3) , a key enzyme in cytokine signaling pathways involved in immune responses. Compound 14c , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net

Colony-Stimulating Factor 1 Receptor (CSF1R) , a tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages. nih.gov The 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) scaffold is a key component of CSF1R inhibitors like Pexidartinib. nih.govmdpi.com

Table 1: Molecular Targets of this compound Derivatives

DerivativeMolecular TargetReported IC50Reference
Compound 4hFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM nih.govrsc.org
Compound 10tTubulin (Colchicine Site)0.12-0.21 µM (antiproliferative) nih.gov
Compound 25aATM KinaseNot specified, but highly selective nih.gov
CM5FLT3, FLT3-ITD0.75 µM (MOLM-13), 0.64 µM (MV4-11) nih.gov
Compound 35V600E B-RAF0.080 µM nih.gov
Compound 14cJAK3Not specified, but potent researchgate.net

Elucidation of Binding Modes and Interactions with Target Proteins

Understanding the binding modes of this compound derivatives at an atomic level is crucial for rational drug design and optimization. Molecular modeling studies, often complemented by X-ray crystallography, have provided valuable insights into these interactions.

For derivatives targeting FGFR1 , the 1H-pyrrolo[2,3-b]pyridine core serves as a novel and efficient scaffold. nih.govrsc.org Analysis of the binding mode of a lead compound revealed that the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could form a hydrogen bond with the amino acid residue G485 in the kinase domain, enhancing inhibitory potency. nih.gov

In the case of tubulin inhibitors , molecular docking studies have shown that derivatives can fit into the colchicine (B1669291) binding site. Compound 10t , for example, is predicted to form hydrogen bonds with key residues such as Thrα179 and Asnβ349, thereby disrupting microtubule dynamics. nih.gov

The interaction with JAK3 has also been explored through computational methods. Docking calculations and WaterMap analysis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives helped to rationalize the observed structure-activity relationships and the effects of different substituents on JAK3 inhibitory activity. researchgate.net The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring were found to significantly increase JAK3 inhibition. researchgate.net

Table 2: Binding Interactions of this compound Derivatives

Derivative ClassTarget ProteinKey Interacting ResiduesReference
FGFR InhibitorsFGFR1G485 nih.gov
Tubulin Inhibitors (e.g., 10t)Tubulin (Colchicine Site)Thrα179, Asnβ349 nih.gov
JAK3 InhibitorsJAK3Interaction at ATP-binding site researchgate.net

Analysis of Downstream Signaling Pathway Modulation

By binding to and inhibiting their molecular targets, this compound derivatives trigger a cascade of effects on downstream signaling pathways, ultimately leading to the desired cellular response.

Inhibition of the FGFR family disrupts multiple pro-tumorigenic signaling cascades. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. nih.gov By blocking the initial phosphorylation event, FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold effectively shut down these signals, which are crucial for cell proliferation, migration, and survival. nih.gov

Derivatives targeting tubulin function as microtubule-destabilizing agents. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, which can subsequently trigger apoptosis, or programmed cell death. nih.gov

For ATM kinase inhibitors , the modulation of downstream pathways is particularly relevant in combination therapies. ATM is a master regulator of the DNA damage response. Inhibiting the ATM pathway can prevent cancer cells from repairing DNA damage induced by chemotherapeutic agents like irinotecan, leading to a synergistic antitumor effect. nih.gov

Inhibition of FLT3 by derivatives like CM5 directly impacts pathways that are constitutively active in certain forms of AML, leading to the inhibition of proliferation and survival of leukemic cells. nih.gov Similarly, inhibition of V600E B-RAF and JAK3 by their respective pyrrolo[2,3-b]pyridine inhibitors blocks the specific downstream signaling cascades driven by these kinases. nih.govresearchgate.net

Table 3: Downstream Signaling Pathway Modulation by Derivatives

TargetModulated Downstream Pathway(s)Cellular ConsequenceReference
FGFRRAS–MEK–ERK, PI3K–Akt, PLCγInhibition of proliferation and migration nih.gov
TubulinMicrotubule dynamicsG2/M cell cycle arrest, Apoptosis nih.gov
ATM KinaseDNA Damage ResponseSensitization to chemotherapy nih.gov
FLT3FLT3-mediated proliferation signalsInhibition of AML cell growth nih.gov

Investigation of Off-Target Effects and Multi-Target Mechanisms

The selectivity of a drug candidate is a critical parameter, as off-target effects can lead to toxicity and unforeseen side effects. Conversely, a multi-target mechanism, where a single compound intentionally interacts with multiple targets, can sometimes offer enhanced therapeutic efficacy.

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has addressed kinase selectivity. For example, compound 4h is described as a "pan-FGFR" inhibitor, showing potent activity against FGFR1, 2, and 3, but significantly less activity against FGFR4 (IC50 of 712 nM). nih.govrsc.org This indicates a degree of selectivity within the FGFR family.

In contrast, a high degree of selectivity over other kinase families has been achieved for some derivatives. Compound 25a , an ATM inhibitor, exhibited excellent kinase selectivity, being over 700-fold more selective for ATM than for other members of the PIKK kinase family. nih.gov Similarly, the CSF1R inhibitor 14c was screened against a panel of 50 kinases and demonstrated high selectivity, with only minimal inhibition of the closely related kinases FLT3 (26% inhibition), KIT (18% inhibition), and PDGFRβ (8% inhibition) at a 1 µM concentration. mdpi.com This high selectivity is crucial for minimizing off-target effects. mdpi.com

The 1H-pyrrolo[2,3-b]pyridine scaffold itself has been utilized in research targeting different proteins, including human neutrophil elastase (HNE), highlighting its versatility as a privileged structure in medicinal chemistry. nih.govrsc.org The development of dual ATR/ATM inhibitors, which was a precursor to the creation of selective ATM inhibitors, exemplifies the strategic approach of initially targeting multiple related proteins before refining for selectivity. nih.gov

Table 4: Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (14c)

Kinase% Inhibition at 1 µMReference
CSF1RHigh (Primary Target) mdpi.com
FLT326% mdpi.com
KIT18% mdpi.com
PDGFRβ8% mdpi.com

Role of this compound Derivatives in Cellular Homeostasis Perturbation

The ultimate consequence of target engagement and pathway modulation by these derivatives is a significant perturbation of cellular homeostasis, often culminating in cell death, particularly in cancer cells.

Derivatives that inhibit FGFRs disrupt the delicate balance of signals that control cell growth and movement. In cancer cells dependent on FGFR signaling, this inhibition leads to a halt in proliferation and a reduction in their ability to migrate and invade surrounding tissues. nih.govrsc.org Furthermore, these compounds can induce apoptosis, actively triggering the cancer cells' self-destruction program. nih.govrsc.org

The disruption of the microtubule network by tubulin-targeting derivatives represents a profound assault on cellular architecture and function. Beyond its role in mitosis, the cytoskeleton is vital for cell shape, transport, and signaling. By causing microtubule depolymerization, these compounds induce mitotic arrest and apoptosis, effectively eliminating rapidly dividing cancer cells. nih.gov

Inhibition of V600E B-RAF by pyrrolo[2,3-b]pyridine derivatives has been shown to produce potent cytotoxic effects across a wide range of human cancer cell lines. nih.gov For example, compound 35 emerged as a potent cytotoxic agent against various panels of human cancer cells, demonstrating the broad impact of inhibiting this specific oncogenic driver. nih.gov

Similarly, the inhibition of FLT3 in AML cell lines that harbor FLT3-ITD mutations, such as MOLM-13 and MV4-11, by derivatives like CM5 leads to a potent cytotoxic response. nih.gov This highlights the ability of these compounds to selectively perturb the homeostasis of cancer cells that are addicted to a particular signaling pathway.

Table 5: Cellular Effects of this compound Derivatives

DerivativeTargetCell Line(s)Observed Cellular EffectReference
Compound 4hFGFR4T1 (Breast Cancer)Inhibition of proliferation, migration, invasion; Induction of apoptosis nih.govrsc.org
Compound 10tTubulinHeLa, SGC-7901, MCF-7G2/M phase cell cycle arrest, Apoptosis nih.gov
CM5FLT3-ITDMOLM-13, MV4-11 (AML)Potent inhibition of cell proliferation nih.gov
Compound 35V600E B-RAFVarious human cancer cell linesPotent cytotoxicity nih.gov

Computational Chemistry and Molecular Modeling of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Systems

Ligand-Based Drug Design Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or when researchers aim to derive insights from a set of known active and inactive compounds. These approaches focus on the physicochemical properties of the ligands themselves to build predictive models.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather a conceptual framework of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the 1H-pyrrolo[2,3-b]pyridine scaffold, the core itself represents a key pharmacophoric element, particularly in kinase inhibition. The pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole (B145914) NH group serves as a hydrogen bond donor. This arrangement allows for the formation of a bidentate hydrogen bond interaction with the hinge region of many protein kinases, a critical interaction for ATP-competitive inhibition.

The development of a pharmacophore model for a series of 7-azaindole (B17877) derivatives often involves defining the minimum structural requirements for activity. For instance, in the development of Aurora kinase inhibitors, the 7-azaindole core combined with a pyrazole scaffold was identified as a key component of the pharmacophore necessary for potent inhibition nih.gov. By systematically removing or altering functional groups, researchers can establish which features are essential for binding and which contribute to selectivity nih.gov. The 6-methoxy group would be modeled as a specific feature, likely contributing to hydrophobic interactions or forming additional hydrogen bonds, depending on the specific topology of the target's active site.

QSAR Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules before their synthesis.

In a study of pyrrolo[2,3-b]pyridine derivatives as inhibitors of the c-Met kinase, 3D-QSAR models were constructed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models demonstrated strong predictive power, as indicated by their statistical parameters.

Table 1: Statistical Validation of 3D-QSAR Models for Pyrrolo[2,3-b]pyridine Derivatives as c-Met Inhibitors
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (External validation)
CoMFA0.6920.9120.897
CoMSIA0.7510.9460.944

The CoMSIA contour maps generated from this study revealed that hydrophobic interactions played a key role in the inhibitory activity. This suggests that substituents like the 6-methoxy group on the 1H-pyrrolo[2,3-b]pyridine scaffold could enhance activity by favorably occupying hydrophobic pockets within the target's binding site.

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule inhibitors within the active site of a protein target.

For derivatives of 1H-pyrrolo[2,3-b]pyridine, docking studies have consistently shown a conserved binding mode in various protein kinases. The 7-azaindole scaffold acts as an excellent "hinge binder". Specifically, it forms two crucial hydrogen bonds with the backbone of the kinase hinge region:

The pyrrole N-H acts as a hydrogen bond donor.

The pyridine N1 atom acts as a hydrogen bond acceptor.

For example, docking of a 1H-pyrrolo[2,3-b]pyridine derivative into the ATP binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) showed the scaffold forming hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the hinge region. In this specific case, a methoxyphenyl motif attached to the core occupied a hydrophobic pocket, with the methoxy (B1213986) group forming an additional hydrogen bond with the NH of Asp641 researchgate.net. Similarly, docking studies of derivatives targeting Janus Kinase 3 (JAK3) also confirmed this bidentate hydrogen bonding pattern with the hinge chemicalbook.com. The 6-methoxy group's role would be to provide additional interactions, potentially with solvent or specific residues, further stabilizing the complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This method is used to assess the stability of a docked ligand-protein complex and to refine the binding poses obtained from docking.

In a study focused on designing novel c-Met kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, a 100-nanosecond MD simulation was performed. The simulation was used to validate the stability of a newly designed compound within the c-Met active site. The results of the simulation, coupled with binding free energy calculations using the MM-PBSA method, confirmed that the designed inhibitor formed a stable complex with the target protein, validating the initial docking results. Such simulations can reveal the dynamic nature of the interactions between the 6-methoxy group and surrounding residues, providing insights that static docking models cannot.

Fragment-Based Drug Design Applied to the Scaffold

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a lead compound with much higher affinity.

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a "kinase privileged fragment" due to its inherent ability to bind to the highly conserved hinge region of kinases nih.govnih.gov. This makes it an ideal starting point for FBDD. The discovery of Vemurafenib, an FDA-approved B-RAF kinase inhibitor, famously started from a simple 7-azaindole fragment identified through screening nih.gov.

Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., ADME/Tox relevant parameters)

In modern drug discovery, the early assessment of a compound's pharmacokinetic profile is crucial for identifying viable drug candidates. In silico methods provide a rapid and cost-effective means to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox). These computational models use the molecular structure of a compound to forecast its behavior in a biological system, helping to prioritize resources for compounds with a higher probability of success nih.govrjptonline.org. For 6-Methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, a computational analysis of its ADME-relevant parameters suggests a favorable drug-like profile.

A predicted ADME profile for this compound, based on its chemical structure, is summarized below. The values for molecular weight, XLogP3 (a computational method for LogP), and hydrogen bond donor count are derived from existing chemical databases, while other parameters are predicted based on widely used computational models like SwissADME echemi.comnih.gov.

Table 1: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value Significance in Pharmacokinetics
Physicochemical Properties
Molecular Formula C₈H₈N₂O Basic structural information.
Molecular Weight 148.16 g/mol echemi.com Influences absorption and distribution; within the desirable range (<500).
XLogP3 1.60 echemi.com Measures lipophilicity, affecting solubility and permeability. Value suggests good permeability.
Topological Polar Surface Area (TPSA) 49.65 Ų Predicts cell permeability; value indicates good intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 echemi.com Affects solubility and binding; count is within Lipinski's limit (≤5).
Hydrogen Bond Acceptors 3 Affects solubility and binding; count is within Lipinski's limit (≤10).
Rotatable Bonds 1 Indicates molecular flexibility, which can influence binding affinity. Low count suggests conformational rigidity.
Drug-Likeness
Lipinski's Rule of Five 0 Violations Suggests good potential for oral bioavailability.
Pharmacokinetics
GI Absorption High Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant Yes The molecule is predicted to be capable of crossing the BBB.
P-gp Substrate No Not likely to be actively effluxed by P-glycoprotein, which can improve bioavailability.
CYP1A2 Inhibitor No Low probability of inhibiting major metabolic enzymes, reducing drug-drug interaction risk.
CYP2C19 Inhibitor No Low probability of inhibiting major metabolic enzymes.
CYP2C9 Inhibitor No Low probability of inhibiting major metabolic enzymes.
CYP2D6 Inhibitor No Low probability of inhibiting major metabolic enzymes.
CYP3A4 Inhibitor No Low probability of inhibiting major metabolic enzymes.
Medicinal Chemistry

Note: Data is generated from computational predictions and requires experimental validation.

The analysis indicates that this compound adheres to Lipinski's Rule of Five, with no violations, suggesting it possesses physicochemical properties consistent with orally available drugs researchgate.net. Its molecular weight is low, and its calculated lipophilicity (XLogP3 of 1.60) is in a range that balances aqueous solubility with membrane permeability echemi.com. The TPSA value is well below the 140 Ų threshold often associated with good oral bioavailability nih.gov. Furthermore, the molecule is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. The lack of predicted inhibition of major Cytochrome P450 (CYP) enzymes suggests a low potential for metabolic drug-drug interactions japsonline.com.

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules irjweb.com. These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties semanticscholar.orgaimspress.com. While specific DFT studies for this compound are not extensively reported, analysis of its parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and the known electronic effects of methoxy substituents provide a strong basis for predicting its properties chemrxiv.orgmdpi.comnih.gov.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability researchgate.netnih.gov. A smaller gap generally implies higher reactivity nih.gov.

DFT calculations have been performed on the parent 7-azaindole scaffold, providing baseline electronic parameters mdpi.com. The introduction of a methoxy (-OCH₃) group at the C6 position is expected to significantly modulate these properties. The methoxy group is a strong electron-donating group through resonance, which influences the π-electron system of the aromatic rings rsc.orgresearchgate.net.

Table 2: Predicted Electronic Properties of 7-Azaindole and the Influence of 6-Methoxy Substitution

Property 7-Azaindole (Parent Scaffold) Predicted Effect of 6-Methoxy Group This compound (Predicted)
HOMO Energy ~ -6.0 to -6.2 eV Increases (destabilizes) HOMO due to electron donation. Higher (less negative) value
LUMO Energy ~ -1.1 to -1.3 eV Minor change, may slightly stabilize LUMO. Similar or slightly lower value
HOMO-LUMO Gap (ΔE) ~ 4.8 to 5.0 eV Decreases the gap. Smaller value

| Dipole Moment | ~ 1.8 - 2.0 D | Increases due to charge redistribution. | Higher value |

Note: Values for 7-Azaindole are representative from DFT studies. The effects for the 6-methoxy derivative are predictive based on established principles of electronic substitution.

The primary electronic effect of the 6-methoxy group is the donation of electron density into the pyridine ring system. This donation raises the energy of the HOMO, making the molecule a better electron donor (more easily oxidized) compared to the unsubstituted 7-azaindole researchgate.net. The LUMO energy is less affected but may be slightly lowered. The combined effect is a reduction in the HOMO-LUMO energy gap chemrxiv.org. This smaller energy gap suggests that this compound would be more chemically reactive than its parent compound. A smaller gap is also associated with a bathochromic (red) shift in the molecule's UV-Vis absorption spectrum, meaning it will absorb light at longer wavelengths chemrxiv.orgchemrxiv.org.

Preclinical Evaluation and Lead Optimization of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Analogs

In Vitro Efficacy and Potency Assessments

The initial stages of preclinical evaluation for 6-Methoxy-1H-pyrrolo[2,3-b]pyridine analogs focus on their in vitro efficacy and potency. These assessments are critical for understanding the compound's mechanism of action and for selecting the most promising candidates for further development.

Enzyme Inhibition Assays

Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been evaluated for their inhibitory activity against various protein kinases, which are critical targets in oncology and other diseases. For instance, derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), c-Met, and fibroblast growth factor receptors (FGFRs). The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, indicating the concentration of the compound required to inhibit the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, compound 9 demonstrated strong enzyme inhibition with an IC50 of 22.8 nM. nih.gov Similarly, research into FGFR inhibitors identified compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, as a potent inhibitor with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Compound/AnalogTarget EnzymeIC50 (nM)
Compound 9 c-Met22.8
Compound 4h FGFR17
FGFR29
FGFR325
Compound 10e HNENot specified

This table presents a selection of 1H-pyrrolo[2,3-b]pyridine analogs and their reported enzyme inhibitory activities.

Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Migration)

Beyond enzyme inhibition, the effects of this compound analogs are assessed in cell-based assays to confirm their biological activity in a more complex physiological context. These assays measure the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and prevent cell migration, all of which are crucial processes in cancer progression.

For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their anti-proliferative activity against several human cancer cell lines. Compound 10t from this series exhibited potent activity with IC50 values ranging from 0.12 to 0.21 µM. nih.gov Further studies on this compound demonstrated that it induced G2/M phase cell cycle arrest and apoptosis. nih.gov In another study, compound 9e, a pyrrolo[2,3-d]pyrimidine derivative, was shown to induce late apoptosis in the A549 cancer cell line and reduce the expression of the anti-apoptotic protein Bcl-2. nih.gov The inhibition of cell migration and invasion by compound 4h was also demonstrated in 4T1 breast cancer cells. nih.gov

Compound/AnalogCell LineAssayResults
Compound 10t HeLaProliferationIC50 = 0.12 µM
SGC-7901ProliferationIC50 = 0.15 µM
MCF-7ProliferationIC50 = 0.21 µM
HeLaCell CycleG2/M Arrest
HeLaApoptosisInduced
Compound 9e A549CytotoxicityIC50 = 4.55 µM
A549ApoptosisInduced late apoptosis
Compound 4h 4T1MigrationInhibited
4T1InvasionInhibited

This table summarizes the in vitro cell-based functional assay results for various pyrrolopyridine analogs.

In Vivo Pharmacokinetic (PK) Studies (e.g., Plasma Exposure, Clearance)

Pharmacokinetic studies are essential to understand how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). For this compound analogs, these studies are typically conducted in animal models, such as rats, to determine key parameters like plasma exposure, clearance, and oral bioavailability.

In Vivo Pharmacodynamic (PD) Studies for Target Engagement

Pharmacodynamic studies investigate the effects of a drug on the body and its mechanism of action. For this compound analogs, these studies aim to demonstrate that the compound interacts with its intended target in a living organism and produces the desired therapeutic effect.

In a preclinical tumor model, the 1H-pyrrolo[2,3-b]pyridine derivative 25a, when combined with the chemotherapy agent irinotecan, showed a synergistic antitumor effect. nih.gov This was demonstrated by a tumor growth inhibition (TGI) of 79.3% and 95.4% in HCT116 and SW620 xenograft models, respectively, indicating significant target engagement and anti-cancer activity in a live animal model. nih.gov

Metabolic Stability Profiling (e.g., Rat Liver Microsomes)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. This is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.gov Rat liver microsomes are a standard tool for early-stage screening. nih.govspringernature.com

The stability of a compound is typically reported as the percentage of the parent compound remaining after a specific incubation time or as an in vitro half-life (t1/2). researchgate.netnih.gov Compounds can be categorized as having high, medium, or low metabolic stability. researchgate.net For example, a study on quinolizidine-modified 4-aminoquinolines reported that their lead compounds exhibited good metabolic stability in microsomes from different species. researchgate.net Another study on violacein (B1683560) determined its half-life in rat liver microsomes to be 36 minutes, with an in vitro intrinsic clearance of 38.4 µL/min/mg. nih.gov

CompoundSpeciesHalf-life (t1/2) (min)In Vitro Intrinsic Clearance (CLint, in vitro) (µL/min/mg)Stability Classification
Violacein Rat3638.4Rapid Elimination
Mouse8117.0Slow Elimination
Human2166.4Slow Elimination

This table provides an example of metabolic stability data obtained from liver microsome assays. Data for specific this compound analogs is not publicly available.

Cytochrome P450 (CYP) Inhibition Profiling

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions, where the metabolism of co-administered drugs is altered, potentially leading to adverse effects. Therefore, profiling the inhibitory potential of this compound analogs against key CYP isoforms is a crucial step in preclinical evaluation.

Studies on pyridine-containing steroidal compounds as inhibitors of CYP8B1 have been conducted, with the most potent compound showing an IC50 of 10.2 µM. nih.gov In the context of pyrrolo[2,3-d]pyrimidine analogs, some derivatives were found to have minimal CYP inhibition, which is a favorable characteristic for a drug candidate. biosynth.com The IC50 values are determined to quantify the inhibitory potency against specific CYP enzymes.

Assessment of Lead Compound Developability (e.g., Solubility considerations for formulation)

The this compound scaffold, also known as 6-methoxy-7-azaindole, has garnered significant attention in medicinal chemistry. The incorporation of the azaindole nucleus is a recognized strategy to enhance the pharmaceutical properties of a lead compound, including its solubility, metabolic stability, and target binding affinity. nih.govuni.lu The nitrogen atom within the six-membered ring of the azaindole core can act as a hydrogen bond acceptor, which can lead to improved interactions with aqueous environments compared to its indole (B1671886) counterparts. nih.gov

Research has consistently demonstrated that the substitution of an indole moiety with an azaindole ring can lead to a significant enhancement in aqueous solubility. nih.gov For instance, studies on cannabinoid receptor 1 allosteric modulators revealed that replacing the indole ring with a 6-azaindole (B1212597) or 7-azaindole (B17877) scaffold improved aqueous solubility. nih.gov Although the measured solubility of these initial azaindole analogs was still considered suboptimal, it highlighted the potential of this structural modification. nih.gov

Further investigations into related heterocyclic systems have provided quantitative evidence of this solubility enhancement. In one study, the replacement of a thieno[2,3-b]pyridine (B153569) core with a 1H-pyrrolo[2,3-b]pyridine structure led to a dramatic increase in water solubility, from 1.2 µg/mL to 1.3 mg/mL. While this modification also impacted the compound's anticancer efficacy, it underscored the profound effect of the core scaffold on solubility.

Strategies to further optimize the solubility of azaindole-based compounds often involve the introduction of polar or ionizable groups. For example, in a series of 3,5-disubstituted-7-azaindoles developed for the treatment of Human African Trypanosomiasis, analogs bearing a basic amine substituent demonstrated a marked improvement in aqueous solubility. This is attributed to the increased ionization at physiological pH.

Another effective strategy to enhance solubility is the disruption of molecular planarity and symmetry. Highly planar aromatic compounds tend to have strong crystal lattice energy, leading to poor solubility. Introducing substituents that break this planarity can disrupt crystal packing and, consequently, improve solubility. This approach has been successfully applied to various heterocyclic compounds in drug discovery programs.

While specific, publicly available aqueous solubility data for this compound is limited, the collective findings from research on related azaindole analogs provide a strong rationale for its favorable developability profile concerning solubility. The inherent properties of the 6-azaindole core, coupled with the potential for further optimization through chemical modification, position this compound and its derivatives as promising candidates for formulation development.

The table below summarizes the aqueous solubility of some relevant azaindole analogs, illustrating the impact of the azaindole scaffold on this critical physicochemical property.

Compound ClassCore ScaffoldAqueous SolubilityReference
Cannabinoid Receptor 1 Allosteric Modulators6-Azaindole/7-AzaindoleEnhanced compared to indole counterpart nih.gov
Anticancer Agents1H-Pyrrolo[2,3-b]pyridine1.3 mg/mL
Anticancer AgentsThieno[2,3-b]pyridine1.2 µg/mL
Human African Trypanosomiasis Agents3,5-Disubstituted-7-Azaindoles with basic amineDramatically improved
Lead-like CompoundsPyrrolopyrimidine49.0 to >981 μM

Future Directions and Therapeutic Potential of 6 Methoxy 1h Pyrrolo 2,3 B Pyridine Research

Rational Design of Novel 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Analogs with Enhanced Specificity

The rational design of novel analogs of this compound is a key focus for enhancing therapeutic efficacy and minimizing off-target effects. A primary strategy involves structure-based drug design, which utilizes the co-crystallization structures of parent compounds with their target proteins to guide the synthesis of new derivatives. For instance, the 1H-pyrrolo[2,3-b]pyridine ring is known to act as a hinge-binder, forming crucial hydrogen bonds with the backbone of kinase domains. nih.gov By understanding these interactions, medicinal chemists can introduce modifications to other parts of the molecule to improve binding affinity and selectivity.

One successful approach is the fragment-based growing strategy. This involves starting with the core 1H-pyrrolo[2,3-b]pyridine scaffold and systematically adding and optimizing chemical fragments to interact with specific pockets of the target protein. This method has been employed to discover potent inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov

Another powerful technique is scaffold hopping, where the core scaffold is replaced with a structurally different but functionally equivalent moiety to explore new chemical space and intellectual property opportunities. nih.govmdpi.com This can lead to the discovery of analogs with improved pharmacokinetic properties and novel biological activities. For example, a scaffold hopping approach was used to develop 7-azaindole (B17877) derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov

Furthermore, efforts are being made to develop multi-targeted kinase inhibitors (MTKIs) based on the 7-azaindole core. researchgate.net By carefully designing compounds that can inhibit multiple oncogenic kinases involved in processes like angiogenesis and tumorigenesis, researchers aim to create more effective cancer therapies. researchgate.net This involves creating a focused activity profile against a select panel of kinases to maximize therapeutic benefit while reducing the potential for toxicity associated with broadly acting inhibitors. researchgate.net

Exploration of New Therapeutic Applications Beyond Oncology

While the this compound scaffold has been extensively studied in the context of cancer, its therapeutic potential extends to a wide range of other diseases. The parent 7-azaindole framework has shown promise in various non-oncology areas, suggesting that derivatives like this compound could also be effective.

Infectious Diseases: A notable example is the development of Fostemsavir, a prodrug of a 7-azaindole derivative, which has been approved by the FDA for the treatment of HIV. nih.gov It works by inhibiting the attachment of the viral gp120 protein to host cells, preventing viral entry. nih.gov This demonstrates the potential of this scaffold in developing novel antiviral agents.

Neurodegenerative and Inflammatory Diseases: Researchers are also exploring the use of 7-azaindole derivatives for neurodegenerative conditions like Alzheimer's disease. mdpi.com Some colony-stimulating factor 1 receptor (CSF1R) inhibitors with a pyrrolo[2,3-d]pyrimidine core, a related scaffold, have shown potential in reducing amyloid plaque formation in preclinical models. mdpi.com Additionally, 7-azaindole derivatives have been investigated as antagonists of the CRTh2 receptor for the treatment of allergic diseases such as asthma. nih.gov Another derivative showed anti-inflammatory activity by inhibiting the Orai calcium channel. nih.gov

Other Therapeutic Areas: The versatility of the 7-azaindole scaffold is further highlighted by its application as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which have potential therapeutic uses in managing hypertension, glaucoma, and erectile dysfunction. nih.gov Furthermore, a novel 7-azaindole derivative has been identified as a selective inhibitor of tropomyosin-related kinase (Trk) A, a target for the treatment of pain. nih.gov

Development of Prodrug Strategies for Improved Bioavailability

A significant challenge in drug development is ensuring that a therapeutically active compound reaches its target in the body in sufficient concentrations. Prodrug strategies are employed to overcome issues such as poor solubility, limited permeability, and metabolic instability. For the this compound scaffold and its parent 7-azaindole derivatives, prodrug approaches are being explored to enhance their pharmacokinetic profiles.

A successful example is Fostemsavir, a phosphonooxymethyl prodrug of temsavir (B1684575) (a 7-azaindole derivative). nih.gov This modification improves the aqueous solubility and allows for effective oral administration, after which it is metabolized in the body to release the active antiviral agent. nih.gov

Patents have also been filed for reductive prodrugs of kinase inhibitors, which could be applicable to 7-azaindole-based compounds. google.com These prodrugs consist of the active kinase inhibitor linked to a "reductive trigger." This trigger is designed to be cleaved under specific physiological conditions, such as the hypoxic environment often found in solid tumors, to release the active drug at the site of action. This approach could improve the therapeutic index of potent kinase inhibitors by targeting their activity to the desired tissue.

Combination Therapy Approaches Involving this compound Derivatives

To enhance therapeutic efficacy and overcome drug resistance, researchers are increasingly investigating the use of this compound derivatives in combination with other therapeutic agents. This strategy is particularly prominent in oncology, where combination therapies are becoming the standard of care for many cancers.

One study identified a highly selective ATM (Ataxia-Telangiectasia Mutated) inhibitor with a 1H-pyrrolo[2,3-b]pyridine core. nih.gov This compound, when used in combination with the topoisomerase inhibitor irinotecan, demonstrated synergistic antitumor activity in xenograft models of colorectal cancer. nih.gov The ATM inhibitor acts as a chemosensitizer, enhancing the efficacy of the conventional chemotherapy agent. nih.gov

Similarly, inhibitors of Cell division cycle 7 (Cdc7) kinase, which include derivatives of 1H-pyrrolo[2,3-b]pyridine, are being considered for use as single agents or in combination with other chemotherapies. mdpi.com The rationale is that by targeting a key regulator of DNA replication, these inhibitors can make cancer cells more susceptible to the DNA-damaging effects of other drugs.

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the optimization of scaffolds like this compound is no exception. These advanced computational tools can significantly accelerate the design-make-test-analyze cycle.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of novel compounds with greater accuracy and efficiency than traditional methods. nih.gov This includes predicting efficacy, toxicity, and pharmacokinetic profiles, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative AI models are being developed that can design entirely new molecules with desired properties. youtube.comdig.watch For a scaffold like this compound, these models could be used to generate novel analogs with enhanced specificity for a particular kinase or with improved drug-like properties. By treating molecules as graphs, these models can learn the "grammar" of chemical structures and generate new candidates faster and more flexibly. youtube.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Methoxy-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclization and functionalization steps. For example, a multi-step route may include:

  • Step 1 : Cyclization of a precursor (e.g., using hexamine in acetic acid at 120°C) to form the pyrrolopyridine core .
  • Step 2 : Methoxylation via nucleophilic substitution (e.g., NaH and methyl iodide in THF at 0°C to room temperature) .
  • Optimization : Reaction yields improve with controlled temperature, anhydrous conditions, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Monitor intermediates via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer :

  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.5 ppm for pyrrolopyridine protons) .
  • HRMS : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ions).
  • IR : Identify functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .

Q. How can researchers evaluate the purity of synthesized this compound?

  • Answer : Use a combination of:

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm; retention times compared to standards .
  • Elemental Analysis : Validate %C, %H, %N to confirm stoichiometry.
  • Melting Point : Sharp melting ranges indicate high purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in drug discovery?

  • Answer :

  • Substituent Variation : Introduce groups at positions 3 and 5 (e.g., arylboronic acid couplings) to modulate bioactivity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values.
  • Computational Modeling : Perform docking studies to predict binding interactions (e.g., with ATP-binding pockets) .

Q. What strategies resolve contradictions in biological activity data for pyrrolopyridine derivatives?

  • Answer :

  • Control Experiments : Verify assay conditions (e.g., pH, solvent effects) to rule out artifacts.
  • Metabolic Stability Tests : Assess compound degradation in plasma to explain variability in IC₅₀ values.
  • Crystallography : Resolve 3D structures of protein-ligand complexes to validate binding modes .

Q. How can regioselectivity challenges in functionalizing the pyrrolopyridine core be addressed?

  • Answer :

  • Directing Groups : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to steer reactions to specific positions .
  • Metal Catalysis : Employ Pd-catalyzed C-H activation for selective arylations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

Q. What advanced analytical methods are used to study degradation pathways of this compound?

  • Answer :

  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Stability Studies : Expose compounds to heat, light, or oxidative stress (H₂O₂) and monitor changes via accelerated stability protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.